5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid
Description
5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid is a poly-substituted benzoic acid derivative characterized by:
- Iodo group at position 5 (introducing polarizability and steric bulk).
- Methyl group at position 4 (contributing to hydrophobicity and steric effects).
- Trifluoromethyl group at position 2 (a strong electron-withdrawing group enhancing acidity).
The iodine substituent may facilitate applications in radiochemistry or as a heavy-atom marker in crystallography .
Properties
IUPAC Name |
5-iodo-4-methyl-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3IO2/c1-4-2-6(9(10,11)12)5(8(14)15)3-7(4)13/h2-3H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKAVLMEPLZHHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Regioselectivity
Electrophilic iodination of aromatic rings is governed by directing groups. In 4-methyl-2-(trifluoromethyl)benzoic acid , the carboxyl (-COOH) group at position 1 strongly directs electrophiles to the para position (position 4), while the CF₃ group at position 2 exerts a meta-directing effect. However, the methyl group at position 4 creates steric hindrance, shifting iodination to the less hindered position 5.
Optimized Protocol (Adapted from Patent EP3059220A1)
A modified procedure derived from iodination of o-methylbenzoic acid involves:
Table 1: Key Parameters for Direct Iodination
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes iodination rate |
| I₂ Equivalents | 1.2–1.5 | Prevents di-iodination |
| Solvent Acidity | ≥50% H₂SO₄ | Enhances I⁺ generation |
| Reaction Time | 6–8 hours | Balances conversion vs. decomposition |
Metal-Mediated C–H Activation for Iodination
Cerium(IV)-Catalyzed Iodination
Building on methods for 5-iodo-2-methylbenzoic acid, cerium(IV) ammonium nitrate (CAN) facilitates iodination via a radical mechanism:
Advantages:
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Low catalyst loading (0.01 equiv).
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Mild conditions (40°C vs. 90°C in non-catalytic methods).
Halogen Exchange Reactions
Bromine-to-Iodine Exchange
A two-step process from 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid:
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Ulmann-Type Coupling : CuI (10 mol%), trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand), and NaI in DMSO at 120°C.
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Yield : 60–68% after purification.
Limitations:
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Requires pre-synthesized brominated precursor.
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High temperatures risk CF₃ group degradation.
Industrial-Scale Production Considerations
Cost-Effective Iodine Recovery
Patent EP3059220A2 highlights a closed-loop system for iodine recycling:
Purification Challenges
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Byproducts : 3-Iodo and 3,5-diiodo isomers form in ≤8% yield.
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Solution : Gradient recrystallization using ethanol/water mixtures reduces impurities to <1%.
Emerging Methodologies
Photocatalytic Iodination
Recent advances in visible-light-driven iodination utilize:
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Catalyst : Eosin Y (0.5 mol%).
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Conditions : Blue LEDs, room temperature, 12 hours.
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Yield : 55% (preliminary data for analogous compounds).
Flow Chemistry Approaches
Microreactor systems enhance heat/mass transfer for exothermic iodination:
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Residence Time : 20 minutes vs. 6 hours in batch.
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Yield : 85% with reduced side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Coupling Reactions: The trifluoromethyl group can participate in radical trifluoromethylation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alkanes and alcohols.
Scientific Research Applications
Chemistry
In the realm of organic chemistry, 5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid serves as a vital building block for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations, including:
- Formation of Esters : The carboxylic acid moiety can be converted into esters, which are useful in various chemical applications.
- Coupling Reactions : It can participate in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Products |
|---|---|
| Esterification | Methyl 5-Iodo-4-methyl-2-(trifluoromethyl)benzoate |
| Cross-Coupling | 4-Methyl-2-(trifluoromethyl)biphenyl |
Biological Applications
In biological research, this compound is utilized as a probe to study biological processes involving halogenated compounds. Its ability to interact with enzymes and receptors makes it a candidate for investigating biochemical pathways.
Case Study: Enzyme Interaction
Recent studies have shown that halogenated benzoic acids can modulate enzyme activity through non-covalent interactions. For instance, the compound has been tested for its inhibitory effects on specific enzymes involved in metabolic pathways, demonstrating potential therapeutic applications.
Medicinal Chemistry
The structural characteristics of this compound make it a promising candidate for drug development. Its lipophilicity and metabolic stability are advantageous for designing pharmaceuticals with improved pharmacokinetic properties.
Potential Drug Development
Research indicates that derivatives of this compound may exhibit anticancer properties. The trifluoromethyl group can enhance bioavailability and target specificity in drug formulations.
Table 2: Potential Derivatives and Their Applications
| Compound Name | Potential Application |
|---|---|
| 5-Iodo-4-methyl-2-(trifluoromethyl)benzamide | Anticancer agent |
| 5-Iodo-4-methyl-2-(trifluoromethyl)phenol | Anti-inflammatory drug |
Industrial Applications
In industry, this compound is instrumental in developing agrochemicals and materials with specific electronic properties. The trifluoromethyl group is particularly valued for enhancing the performance of materials in electronic applications.
Agrochemical Development
This compound is used as an intermediate in synthesizing herbicides and pesticides, contributing to agricultural productivity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its distribution and persistence in biological systems .
Comparison with Similar Compounds
Key Observations:
Acidity Differences: The trifluoromethyl group in the target compound enhances acidity compared to fluorine or amino-substituted analogs. For example, methyl esters (e.g., CAS 1250921-20-0) lack the acidic proton entirely, reducing reactivity in carboxylate-mediated reactions. The amino group in 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid (similarity 0.78) introduces basicity, contrasting with the purely acidic target compound .
Steric and Electronic Effects: The iodine atom in the target compound increases steric hindrance and polarizability compared to fluorine-substituted analogs. This may influence crystallographic behavior, as iodine’s heavy-atom effect aids in X-ray diffraction studies (referencing SHELX programs in ) . The trifluoromethyl group’s strong electron-withdrawing nature stabilizes the deprotonated carboxylate form, enhancing solubility in polar solvents relative to methyl or amino groups .
Applications: Target Compound: Likely used in crystallography (iodine as a heavy atom) or as a synthetic intermediate for trifluoromethyl-containing drugs. 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic Acid: Amino and iodo groups suggest utility in kinase inhibitors or radioligands.
Research Implications and Limitations
- Structural Insights : Tools like SHELX () are critical for resolving crystal structures of such compounds, particularly where iodine or fluorine atoms aid phasing .
- Data Gaps : Experimental data (e.g., pKa, logP) for the target compound are absent in the provided evidence, necessitating further studies for quantitative comparisons.
- Similarity Algorithm Caveats : The similarity scores (e.g., 0.78) likely prioritize substructure matches over functional group reactivity, explaining discrepancies in inferred properties .
Biological Activity
5-Iodo-4-methyl-2-(trifluoromethyl)benzoic acid is a halogenated benzoic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structural features, particularly the incorporation of iodine and trifluoromethyl groups, confer distinctive biological activities that are being explored for potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F3I O2, with a molecular weight of approximately 327.042 g/mol. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (methyl) substituents influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity through interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which influences the compound's distribution and persistence within biological systems. This compound may interact with enzymes or receptors, modulating their activity through both covalent and non-covalent interactions .
Anticancer Potential
Research indicates that halogenated benzoic acids, including this compound, may exhibit anticancer properties. For instance, related compounds have been identified as intermediates in the synthesis of diphenylamines, which are known for their anticancer activity . The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cancer cell proliferation.
Enzyme Inhibition
Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Such interactions can significantly affect the pharmacokinetics of co-administered drugs.
Case Studies and Research Findings
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Case Study on COX Inhibition :
A study examining the interaction of halogenated benzoic acids with cyclooxygenase (COX) enzymes demonstrated that these compounds can serve as effective inhibitors. The structural characteristics of this compound allow it to bind effectively to the COX active site, potentially leading to anti-inflammatory effects . -
Synthesis and Biological Evaluation :
Research focused on synthesizing derivatives of this compound has revealed promising biological activities. For example, compounds synthesized from this precursor were evaluated for their ability to inhibit tumor growth in vitro and in vivo models, showcasing significant efficacy against various cancer cell lines .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H8F3IO2 | Anticancer properties; enzyme inhibition |
| 5-Bromo-3,4-difluoro-2-(4-iodo-2-methylphenylamino)benzoic acid | C11H8F5I N1O2 | Anticancer agent; used as an intermediate |
| 5-Iodo-2-methoxy-3-(trifluoromethyl)benzoic acid | C11H9F3I O3 | Potential interactions with cytochrome P450 enzymes |
Q & A
Q. What are the common synthetic routes for preparing 5-iodo-4-methyl-2-(trifluoromethyl)benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves iodination and trifluoromethylation of a benzoic acid precursor. For example, directed ortho-iodination using iodine monochloride (ICl) under acidic conditions can introduce the iodine substituent. The trifluoromethyl group is often added via cross-coupling reactions (e.g., using Cu-mediated Ullmann-type coupling) or via electrophilic substitution with CF₃ sources like TMSCF₃ . Reaction temperature (e.g., 40°C for stability) and solvent choice (polar aprotic solvents like DMF) critically affect yield due to steric hindrance from the methyl and trifluoromethyl groups .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : The trifluoromethyl group (δ ~120-125 ppm in ¹³C) and iodine’s deshielding effects on adjacent protons are diagnostic.
- FT-IR : Carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and C-F stretches (~1100-1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group).
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in regiochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity observed between this compound and its non-iodinated analogs?
- Methodological Answer : The iodine atom’s steric bulk and electron-withdrawing effects alter reactivity. For instance, in Suzuki-Miyaura cross-coupling, the iodo substituent may slow transmetallation compared to bromo/chloro analogs. To address this:
- Optimize catalyst systems (e.g., Pd(PPh₃)₄ with AsPh₃ as a co-ligand).
- Use kinetic studies (e.g., monitoring reaction progress via ¹⁹F NMR) to identify rate-limiting steps.
- Compare computational models (DFT) to predict electronic effects of substituents .
Q. What strategies are effective for improving the solubility of this compound in aqueous media for biological assays?
- Methodological Answer : The compound’s low water solubility stems from its hydrophobic trifluoromethyl and iodo groups. Strategies include:
Q. How does the steric environment of this compound influence its participation in multicomponent reactions (MCRs)?
- Methodological Answer : Steric hindrance from the methyl and trifluoromethyl groups can limit access to the carboxylic acid moiety. To enhance reactivity:
- Use Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to activate the carboxyl group without steric interference .
- Employ microwave-assisted synthesis to overcome kinetic barriers.
- Design MCRs where the iodine acts as a directing group (e.g., in Pd-catalyzed C-H activation) .
Data Analysis and Optimization
Q. What computational tools are recommended for predicting the regioselectivity of electrophilic substitution in derivatives of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites. The trifluoromethyl group is meta-directing, while the methyl group is ortho/para-directing, creating competing effects.
- Molecular Electrostatic Potential (MEP) Maps : Visualize nucleophilic/electrophilic regions to predict attack sites .
Q. How can researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodological Answer : Discrepancies often arise from polymorphism or impurities. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
